molecular formula C19H19N3O4 B11335449 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11335449
M. Wt: 353.4 g/mol
InChI Key: SIKQPJLXTMHYFI-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Agricultural Chemistry: It may serve as a precursor for the synthesis of agrochemicals or pesticides.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-hydroxyphenoxy)acetamide
  • N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-chlorophenoxy)acetamide

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both the 3,4-dimethylphenyl and 2-methoxyphenoxy groups. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H19N3O4/c1-12-8-9-14(10-13(12)2)18-19(22-26-21-18)20-17(23)11-25-16-7-5-4-6-15(16)24-3/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

SIKQPJLXTMHYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3OC)C

Origin of Product

United States

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